2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14774561
InChI: InChI=1S/C19H16N4O2S/c24-18(21-19-22-20-13-26-19)11-23-9-8-15-10-16(6-7-17(15)23)25-12-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,24)
SMILES:
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.4 g/mol

2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC14774561

Molecular Formula: C19H16N4O2S

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C19H16N4O2S
Molecular Weight 364.4 g/mol
IUPAC Name 2-(5-phenylmethoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C19H16N4O2S/c24-18(21-19-22-20-13-26-19)11-23-9-8-15-10-16(6-7-17(15)23)25-12-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,24)
Standard InChI Key ZBGQXIODUUYREM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=NN=CS4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS: 1219539-76-0) features a hybrid structure combining an indole core and a 1,3,4-thiadiazole ring linked via an acetamide bridge. The indole moiety is substituted at the 5-position with a benzyloxy group, while the thiadiazole ring adopts a (2Z)-configuration, critical for its stereochemical stability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₀N₄O₃S
Molecular Weight408.5 g/mol
CAS Number1219539-76-0
Key Functional GroupsIndole, Thiadiazole, Acetamide

The benzyloxy group enhances lipophilicity, potentially improving membrane permeability, while the thiadiazole ring contributes to electronic delocalization, influencing reactivity.

Synthesis and Chemical Reactivity

StepReagents/ConditionsYield*
Indole BenzyloxylationCuI, Phenanthroline, DMF, 110°C~65%
Thiadiazole CyclizationPOCl₃, Reflux~50%
Acetamide FormationEDC, HOBt, DCM, RT~70%
*Estimated based on analogous reactions.

Biological Activities and Mechanisms

CompoundIC₅₀ (Cancer Cells)MIC (S. aureus)
Target CompoundPendingPending
N-(1H-Indol-5-yl)acetamide analog12.3 µM8.5 µg/mL
Quinazoline-thiadiazole hybrid9.8 µM6.2 µg/mL
Data inferred from.

Comparative Analysis with Structural Analogs

Impact of Substituents on Bioactivity

Replacing the thiadiazole’s methoxymethyl group with a benzyloxy-indole system (as in the target compound) increases steric bulk, potentially enhancing target selectivity but reducing solubility. Comparative studies highlight:

  • Enhanced Binding Affinity: Benzyloxy groups improve π-π stacking with aromatic residues in enzyme active sites.

  • Reduced Metabolic Stability: Bulkier substituents may accelerate cytochrome P450-mediated oxidation.

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Prioritize assays against NSCLC (A549) and breast cancer (MCF-7) cell lines.

  • ADMET Profiling: Assess bioavailability, plasma protein binding, and hepatotoxicity.

  • Synthetic Optimization: Explore microwave-assisted synthesis to improve thiadiazole cyclization yields.

Computational Modeling

Molecular dynamics simulations could predict binding modes with EGFR and HER2 kinases, informing derivative design.

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